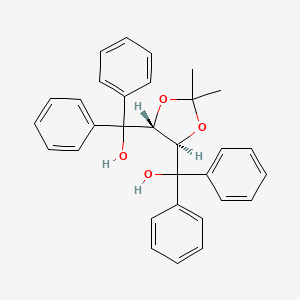

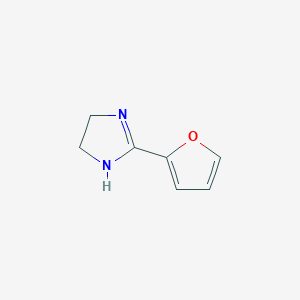

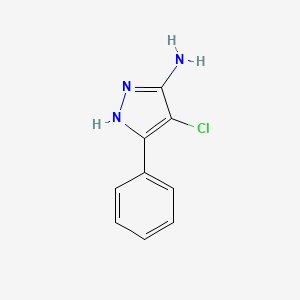

![molecular formula C17H17N3O B1299905 8-甲基-3-{[(吡啶-3-甲基)-氨基]-甲基}-1H-喹啉-2-酮 CAS No. 436087-66-0](/img/structure/B1299905.png)

8-甲基-3-{[(吡啶-3-甲基)-氨基]-甲基}-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives is achieved through a one-pot reaction involving 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides. This process results in the formation of nickel complexes that exhibit two distinct structural forms in their solid states: dimeric with octahedral-coordinated geometry and monomeric with distorted trigonal-bipyramidal geometry. These complexes, when activated by Et2AlCl and with Cy3P as an auxiliary ligand, demonstrate significant catalytic activities for ethylene oligomerization, with one system reaching an activity of 4.9 × 10^7 g mol^-1(Ni) h^-1. The study carefully examines the effects of steric and electronic substituent influences, as well as the impact of different catalytic conditions, particularly focusing on the relationship between reactivity and auxiliary R3P ligands .

Molecular Structure Analysis

The molecular structure of the synthesized nickel complexes is characterized using elemental and spectroscopic analyses, complemented by X-ray diffraction analyses. These analyses reveal the presence of two types of structures in the solid state: a dimeric form with an octahedral coordination geometry and a monomeric form with a distorted trigonal-bipyramidal geometry. The structural variations are likely to influence the catalytic properties of these complexes, as evidenced by the varying catalytic activities observed under different conditions .

Chemical Reactions Analysis

The nickel complexes synthesized in the study are primarily used for the oligomerization of ethylene, a reaction that is significantly enhanced by the presence of Et2AlCl and auxiliary R3P ligands. The study provides a detailed investigation into the influence of substituents and catalytic conditions on the reactivity of these complexes. Additionally, the reactivity of related quinoline derivatives is explored in the context of antiplasmodial and antifungal activities. For instance, (3-pyrrolin-1-yl)quinolines undergo bromination reactions, and (2-oxopyrrolidin-1-yl)quinolines react with lithium aluminum hydride and methyllithium, leading to a variety of functionalized quinolines with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the nickel complexes and their quinoline derivatives are inferred from their synthesis and molecular structures. The complexes' catalytic properties are particularly noteworthy, with high activity in ethylene oligomerization. The study also explores the biological activity of functionalized quinoline derivatives, revealing moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum, and in some cases, activity against a chloroquine-resistant strain. Furthermore, certain (hydroxyalkylamino)quinolines exhibit promising antifungal activities against Rhodotorula bogoriensis and Aspergillus flavus, indicating the potential for these compounds in medicinal applications .

科学研究应用

缓蚀作用

喹啉衍生物因其防腐性能而受到认可。它们对金属腐蚀表现出有效性,因为它们能够通过配位键与表面金属原子形成高度稳定的螯合络合物。极性取代基(如羟基、甲氧基、氨基和硝基)的存在增强了它们的吸附并促进了它们的防腐效率 (C. Verma, M. Quraishi, E. Ebenso, 2020).

生物学意义

喹啉及其衍生物的生物学意义延伸到其治疗各种疾病的潜力。例如,喹啉衍生物因其抗疟疾特性而受到研究,突出了了解其代谢和与人体生理相互作用的重要性 (A. Strother 等人,1981)。此外,色氨酸途径中包括喹啉酸在内的代谢物犬尿氨酸在中枢神经系统疾病中的作用已得到探索,表明了神经保护的可能性 (E. Vámos 等人,2009).

光电材料

与喹啉具有结构相似性的喹唑啉和嘧啶衍生物因其在光电材料中的应用而受到认可。当这些化合物被掺入 π 扩展共轭体系时,它们在电子器件、发光元件、光电转换元件和图像传感器的新型材料的创建中显示出前景 (G. Lipunova 等人,2018).

安全和危害

未来方向

属性

IUPAC Name |

8-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-4-2-6-14-8-15(17(21)20-16(12)14)11-19-10-13-5-3-7-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRLMDDERNBGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

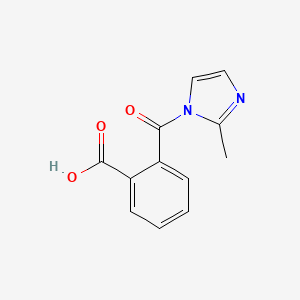

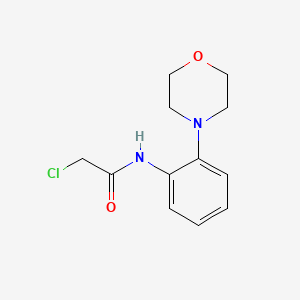

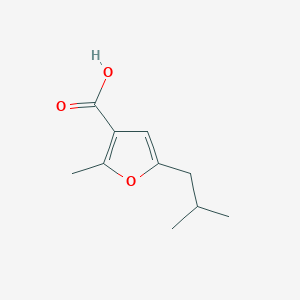

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

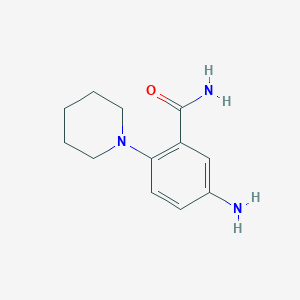

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)